molecular formula C15H21NO5 B13539939 (3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid

(3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid

Cat. No.: B13539939
M. Wt: 295.33 g/mol
InChI Key: GDZQCMQJVJLGRE-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups using suitable halides and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Pd/C, DMAP

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
  • 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
  • (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid is unique due to the presence of both a hydroxy group and a phenyl group on the butanoic acid backbone, which provides distinct reactivity and functional versatility compared to its analogs .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-13(11(17)9-12(18)19)10-7-5-4-6-8-10/h4-8,11,13,17H,9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

GDZQCMQJVJLGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(CC(=O)O)O

Origin of Product

United States

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